

# SHR-1918: An Investigational Treatment for Hyperlipidemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | TX-1918 |           |
| Cat. No.:            | B162848 | Get Quote |

SHR-1918 is a monoclonal antibody designed to target angiopoietin-like 3 (ANGPTL3), a protein involved in lipid metabolism. By inhibiting ANGPTL3, SHR-1918 aims to reduce levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides (TG). While detailed preclinical data from animal models is not available in the provided search results, a Phase 1 clinical trial in healthy subjects and a Phase 2 clinical trial in patients with hyperlipidemia offer valuable insights into its efficacy and safety compared to a placebo.

### **Quantitative Data from Clinical Trials**

The following tables summarize the key findings from the clinical studies of SHR-1918.

Table 1: Efficacy of SHR-1918 in Reducing Lipid Levels (Phase 2 Clinical Trial)

| Dose                                   | LDL-C Reduction | TG Reduction |
|----------------------------------------|-----------------|--------------|
| 150 mg (Q4W)                           | 22%             | 52%          |
| 300 mg (Q4W)                           | 27%             | Not Reported |
| 600 mg (Q4W)                           | 30%             | 63%          |
| 600 mg (Q8W)                           | 23%             | Not Reported |
| Placebo                                | Not Reported    | Not Reported |
| Q4W: every 4 weeks; Q8W: every 8 weeks |                 |              |



Table 2: Safety and Tolerability of SHR-1918 (Phase 1 & 2 Clinical Trials)

| Adverse Event                                  | SHR-1918 Group                                                | Placebo Group |
|------------------------------------------------|---------------------------------------------------------------|---------------|
| Treatment-Emergent Adverse<br>Events (Phase 1) | 90.7%                                                         | 94.4%         |
| Treatment-Related Adverse<br>Events (Phase 2)  | 20%                                                           | 13%           |
| Most Common Adverse Events<br>(Phase 2)        | Hyperuricemia, increased blood creatine phosphokinase, nausea | Not specified |
| Serious Adverse Events<br>(Phase 2)            | 1 patient                                                     | 1 patient     |

#### **Experimental Protocols**

Phase 2 Clinical Trial Methodology: This was a double-blind, dose-escalation study conducted in 333 patients with hypercholesterolemia who were not at their optimal LDL-C level despite being on statin therapy. Patients were randomized to receive subcutaneous injections of SHR-1918 at doses of 150 mg, 300 mg, or 600 mg every four weeks, or 600 mg every eight weeks, or a matching placebo for a 16-week treatment period. The primary endpoint was the percentage change in serum LDL-C levels from baseline to week 16.

## **Signaling Pathway**

The mechanism of action of SHR-1918 involves the inhibition of the ANGPTL3 signaling pathway, which plays a crucial role in lipid metabolism.





Click to download full resolution via product page

Caption: ANGPTL3 signaling pathway and the inhibitory action of SHR-1918.

# GT0918 (Proxalutamide): An Androgen Receptor Antagonist

GT0918, also known as Proxalutamide, is a second-generation non-steroidal androgen receptor (AR) antagonist.[1] It works by competitively blocking androgen hormones from binding to the AR, thereby inhibiting the activation of this receptor.[2] While preclinical studies in prostate and breast cancer animal models have been mentioned, specific quantitative data from placebo-controlled trials in these models are not detailed in the provided search results. The available placebo-controlled data for GT0918 comes from clinical trials for the treatment of COVID-19.

#### **Mechanism of Action**

The primary mechanism of GT0918 is the inhibition of the androgen receptor signaling pathway. In the context of certain cancers, androgens can promote the growth of tumor cells. By blocking the AR, GT0918 aims to impede this cancer cell proliferation.

#### **Signaling Pathway**



The diagram below illustrates the androgen receptor signaling pathway and the point of intervention for GT0918.



Click to download full resolution via product page

Caption: Androgen receptor signaling pathway and the inhibitory action of GT0918.

**Comparison Summary** 

| Feature                      | SHR-1918                        | GT0918 (Proxalutamide)                                            |
|------------------------------|---------------------------------|-------------------------------------------------------------------|
| Drug Type                    | Monoclonal Antibody             | Small Molecule (Non-steroidal<br>Androgen Receptor<br>Antagonist) |
| Target                       | Angiopoietin-like 3 (ANGPTL3)   | Androgen Receptor (AR)                                            |
| Therapeutic Area             | Hyperlipidemia                  | Prostate Cancer, Breast<br>Cancer, COVID-19                       |
| Available Data vs. Placebo   | Phase 1 & 2 Clinical Trials     | Clinical Trials (COVID-19)                                        |
| Preclinical Data vs. Placebo | Not available in search results | Mentioned, but no quantitative data in search results             |

#### Conclusion

While the initial query for "**TX-1918**" did not yield specific results, the investigation into SHR-1918 and GT0918 provides valuable comparative insights. SHR-1918 shows promise in



reducing lipid levels in human subjects with a manageable safety profile when compared to a placebo. GT0918 acts through a distinct mechanism by targeting the androgen receptor, with its placebo-controlled data primarily available from COVID-19 clinical trials rather than the preclinical cancer models mentioned in the literature. For a comprehensive preclinical comparison, further studies with detailed methodologies and quantitative data would be required for both compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Efficacy and safety of proxalutamide (GT0918) in severe or critically ill patients with COVID-19: study protocol for a prospective, open-label, single-arm, single-center exploratory trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proxalutamide Reduces the Rate of Hospitalization for COVID-19 Male Outpatients: A Randomized Double-Blinded Placebo-Controlled Trial PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [SHR-1918: An Investigational Treatment for Hyperlipidemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162848#tx-1918-vs-placebo-control-in-preclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com